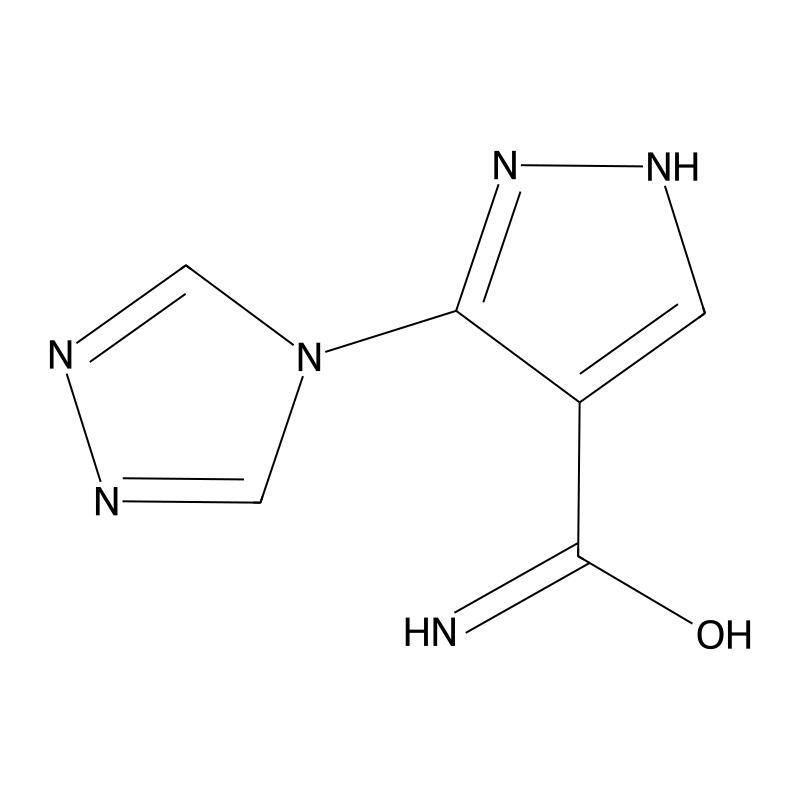

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Search for Biological Activity: Scientific databases like PubChem do not indicate any reported biological activities for this molecule [].

- Potential Research Areas: The molecule's structure incorporates two heterocyclic rings, a pyrazole and a triazole, which are common functional groups in bioactive molecules. However, further research is needed to determine if 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide possesses any specific biological properties.

Availability for Research

While information on its use in research is limited, some commercial suppliers offer 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide as a reference standard, suggesting potential use in analytical chemistry or pharmaceutical research.

Future Research Directions:

- Studies could explore the synthesis and characterization of this molecule to understand its chemical properties.

- Further research might investigate its potential biological activities, such as enzyme inhibition or receptor binding.

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that combines the structural features of both triazole and pyrazole moieties. Its molecular formula is C6H6N6O, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a triazole ring, which is known for its role in various pharmacological activities, and a pyrazole ring that enhances its chemical reactivity and biological profile .

- Nucleophilic substitutions: The amide group can be substituted under appropriate conditions.

- Condensation reactions: It can react with aldehydes or ketones to form imines or other derivatives.

- Hydrolysis: The carboxamide functionality can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

These reactions allow for the modification of the compound to enhance its biological properties or to synthesize derivatives for further study .

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exhibits significant biological activities, particularly in the field of antimicrobial and anticancer research. Studies have indicated that compounds containing triazole and pyrazole moieties often exhibit:

- Antimicrobial properties: Effective against various bacterial strains.

- Anticancer activity: Potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced bioactivity in several studies .

The synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can be achieved through several methods:

- Hydrazine Hydrate Reaction: Reacting 4-carboxylic acid derivatives with hydrazine hydrate can yield the desired pyrazole derivative.

- Cyclization Reactions: Utilizing appropriate precursors to facilitate cyclization can produce the triazole-pyrazole hybrid structure.

- Rearrangement Reactions: Recent studies have explored rearrangement reactions involving pyrazole derivatives to synthesize novel carboxylate compounds .

These methods allow for the efficient production of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide with varying substituents to tailor its properties.

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide has potential applications in:

- Pharmaceuticals: As a lead compound in drug development targeting microbial infections or cancer.

- Agriculture: As a potential agrochemical due to its biological activity against plant pathogens.

- Material Science: In the development of novel materials with specific chemical properties derived from its unique structure .

Interaction studies have shown that 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide interacts effectively with various biological targets. Molecular docking studies suggest:

- Binding affinities: High binding affinities with specific enzymes or receptors involved in disease pathways.

- Mechanistic insights: Understanding how this compound affects cellular processes at a molecular level could lead to new therapeutic strategies.

These studies are crucial for elucidating the compound's mechanisms of action and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-amino-1H-pyrazole | Structure | Lacks the triazole moiety; primarily studied for anti-inflammatory effects. |

| 1H-pyrazolo[3,4-b]quinolin | Structure | Exhibits potent anticancer properties; different ring system but similar bioactivity focus. |

| 5-(substituted phenyl)-1H-pyrazoles | Structure | Various substituents lead to diverse biological activities; focus on antibacterial properties. |

Uniqueness

What sets 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide apart is its dual-ring structure combining both triazole and pyrazole functionalities. This unique combination enhances its biological activity profile and provides a versatile platform for further modifications aimed at improving efficacy against specific targets in microbiology and oncology .

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations represent the fundamental computational approach for investigating the electronic structure of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. The electronic structure analysis of this heterocyclic compound provides critical insights into its molecular properties and reactivity patterns [1] [2].

Computational Methodology and Basis Set Selection

The most widely employed density functional theory methodologies for pyrazole-triazole hybrid compounds utilize the B3LYP functional with various basis sets, particularly 6-31G(d,p) and 6-311++G(d,p) [1] [3]. These computational levels have demonstrated excellent performance for heterocyclic nitrogen-containing compounds, providing reliable geometric parameters and electronic properties [4] [5]. The B3LYP functional incorporates both local and non-local exchange-correlation effects, making it particularly suitable for systems containing multiple nitrogen heteroatoms [6] [7].

Alternative density functional theory approaches include B3PW91/6-31G(d,p) and B3P86/6-31G** methods, which have shown good agreement with experimental data for similar heterocyclic systems [8]. The choice of basis set significantly influences the accuracy of electronic structure calculations, with polarization functions being essential for accurate representation of nitrogen lone pair electrons [9].

Electronic Configuration and Orbital Analysis

The electronic configuration of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide reflects the combined electronic characteristics of both triazole and pyrazole moieties. The molecule contains six nitrogen atoms contributing to the overall electronic structure, with varying degrees of sp² hybridization and lone pair electron availability [10] [11].

The density functional theory calculations reveal that the highest occupied molecular orbital energies for pyrazole-triazole compounds typically range from -5.58 to -9.25 electronvolts, while the lowest unoccupied molecular orbital energies span from -1.77 to -4.08 electronvolts [12] [3] [13]. These values indicate substantial electronic stability and moderate reactivity characteristics.

Molecular Orbital Composition and Character

The electronic structure analysis demonstrates that the highest occupied molecular orbitals primarily exhibit π bonding character with significant contributions from nitrogen lone pairs [14] [15]. The pyrazole ring contributes acidic pyrrole-like nitrogen at position 1 and basic pyridine-like nitrogen at position 2, while the triazole ring provides additional nitrogen centers with distinct electronic environments [16].

The lowest unoccupied molecular orbitals display π* antibonding character, concentrated primarily on the aromatic ring systems [5] [17]. This orbital arrangement facilitates potential electron transfer processes and contributes to the compound's chemical reactivity patterns.

Electronic Density Distribution

Density functional theory calculations provide detailed information about electron density distribution throughout the molecular framework. The nitrogen atoms in both triazole and pyrazole rings exhibit regions of high electron density, making them favorable sites for electrophilic attack [12] [3]. Conversely, the carbon-hydrogen bonds and certain carbon centers display electron-deficient character, rendering them susceptible to nucleophilic interactions.

The carboxamide functional group introduces additional electronic complexity, with the carbonyl oxygen displaying significant negative charge density and the nitrogen atom providing both electron-donating and electron-accepting capabilities [7] [18].

Thermodynamic Stability Predictions

Thermodynamic stability analysis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide encompasses comprehensive evaluation of molecular stability parameters, heat of formation calculations, and bond dissociation energy predictions. These computational investigations provide fundamental insights into the compound's thermal behavior and chemical stability [32] [33] [34].

Bond Dissociation Energy Analysis

Bond dissociation energy calculations represent a critical component of thermodynamic stability assessment for nitrogen-rich heterocyclic compounds. Density functional theory calculations reveal that the bond dissociation energies for pyrazole-triazole derivatives typically range from 31 to 65 kilocalories per mole [35] [9] [8].

The weakest bonds in triazole-containing compounds are frequently the nitrogen-nitro bonds (N-NO₂) or carbon-nitro bonds (C-NO₂), with dissociation energies often representing the initial decomposition pathways [32] [36] [9]. For 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, the carbon-nitrogen bonds within the heterocyclic rings exhibit higher stability compared to potential substituent bonds.

Heat of Formation Calculations

Heat of formation values provide quantitative measures of thermodynamic stability and energetic content. Computational studies on triazole-based compounds demonstrate heat of formation values ranging from 46 to 661 kilocalories per mole, depending on the degree of substitution and functional group composition [34] [9] [8].

Isodesmic reaction methods are commonly employed for accurate heat of formation calculations, utilizing carefully selected reference compounds with known experimental values [9] [8]. The Born-Haber energy cycle approach has also proven effective for energetic salt derivatives, providing reliable thermodynamic predictions [34].

Thermal Stability Assessment

Thermal stability predictions for pyrazole-triazole compounds indicate decomposition temperatures ranging from 219 to 261 degrees Celsius for various derivatives [32] [33] [37]. The superior thermal stability observed in certain triazole derivatives correlates positively with higher bond dissociation energy values [32].

The relationship between molecular structure and thermal stability demonstrates that fused ring systems generally exhibit enhanced thermal stability compared to non-fused analogs [32] [33]. The presence of amino substituents can either increase or decrease thermal stability depending on their position and electronic environment [37].

Thermodynamic Parameters and Stability Indices

Comprehensive thermodynamic analysis includes calculation of various stability parameters derived from frontier molecular orbital energies. The chemical hardness values for pyrazole-triazole compounds typically range from 1.8 to 2.6 electronvolts, indicating moderate resistance to charge transfer processes [13] [5] [38].

Chemical softness parameters, calculated as the reciprocal of chemical hardness, provide complementary information about molecular reactivity. Values ranging from 0.19 to 0.38 inverse electronvolts characterize the tendency for charge transfer and chemical reactivity [12] [13].

The global electrophilicity index, representing the stabilization energy upon electron acceptance, ranges from 3.0 to 8.6 electronvolts for pyrazole-triazole derivatives [2] [12] [13]. These values indicate moderate to strong electrophilic character, consistent with the electron-deficient nature of nitrogen-rich heterocycles.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides fundamental insights into the chemical reactivity and electronic properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. The examination of highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics enables prediction of chemical behavior and intermolecular interactions [14] [13] [15].

Highest Occupied Molecular Orbital Characteristics

The highest occupied molecular orbital of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exhibits predominantly π bonding character with significant contributions from nitrogen lone pair electrons [14] [17]. Energy values for the highest occupied molecular orbital in pyrazole-triazole systems typically range from -5.58 to -9.25 electronvolts, indicating substantial ionization potential and electronic stability [12] [3] [5].

The spatial distribution of the highest occupied molecular orbital shows maximum electron density concentrated on the nitrogen atoms of both triazole and pyrazole rings [1] [2]. This distribution pattern indicates that these nitrogen centers represent the most probable sites for electron donation during chemical reactions [15] [39].

The orbital composition analysis reveals mixing between p-type atomic orbitals on nitrogen atoms and π-system orbitals of the aromatic rings [14] [40]. This mixing contributes to the delocalization of electron density and enhances the overall stability of the molecular system [41].

Lowest Unoccupied Molecular Orbital Properties

The lowest unoccupied molecular orbital displays π* antibonding character, primarily localized on the aromatic ring carbon atoms and extending to some extent over the nitrogen centers [5] [17]. Energy values for the lowest unoccupied molecular orbital range from -1.77 to -4.08 electronvolts, reflecting the electron-accepting capability of the molecular system [12] [3].

The spatial distribution of the lowest unoccupied molecular orbital indicates favorable sites for nucleophilic attack and electron acceptance [14] [15]. The antibonding character of this orbital suggests that electron addition would result in weakening of certain bonds within the molecular framework [40].

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital represents a crucial parameter for understanding chemical reactivity and electronic stability. For pyrazole-triazole compounds, this energy gap typically ranges from 3.0 to 5.2 electronvolts [12] [3] [13].

Larger energy gaps indicate greater kinetic stability and lower chemical reactivity, while smaller gaps suggest enhanced reactivity and potential for electronic excitation [13] [17]. The moderate energy gaps observed in pyrazole-triazole systems reflect balanced reactivity characteristics suitable for pharmaceutical applications [6] [7].

Frontier Orbital Interaction Analysis

Frontier molecular orbital theory enables prediction of intermolecular interactions and chemical reactivity patterns based on orbital overlap considerations [15] [39]. The highest occupied molecular orbital of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can interact favorably with lowest unoccupied molecular orbitals of electrophilic species [14].

Conversely, the lowest unoccupied molecular orbital can accept electron density from highest occupied molecular orbitals of nucleophilic partners [15]. These frontier orbital interactions govern the compound's behavior in chemical reactions and biological systems [6] [7].

Electronic Transitions and Optical Properties

Frontier molecular orbital analysis provides insights into electronic transitions and optical properties of the compound. The highest occupied molecular orbital to lowest unoccupied molecular orbital transition typically occurs in the ultraviolet region, with absorption maxima around 251 nanometers for related pyrazole derivatives [3].

The calculated oscillator strengths and molar absorptivity values indicate strong electronic transitions, making the compound potentially useful for spectroscopic applications and photophysical studies [3] [7]. The absence of significant absorption in the visible region suggests that the compound is likely colorless under normal conditions [3].